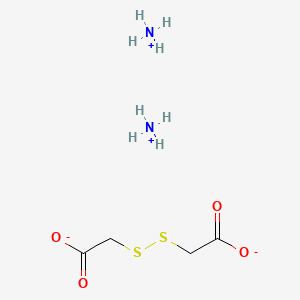
Diammonium dithiodiglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2’-dithiobis-, diammonium salt, also known as diammonium dithiodiglycolate, is a chemical compound with the molecular formula C4H12N2S2O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its excellent emulsifying and dispersing abilities, making it valuable in different fields .
Mechanism of Action
Target of Action
It’s often used as a surfactant, suggesting that it may interact with cell membranes or proteins to alter their properties .
Mode of Action
Diammonium dithiodiglycolate is a type of anionic surfactant . Surfactants work by reducing the surface tension of a liquid, allowing it to spread more easily. In the case of this compound, it may interact with its targets to alter their properties, such as increasing solubility or enhancing dispersion .
Biochemical Pathways
As a surfactant, it could potentially affect a wide range of biochemical processes by altering the properties of biological membranes or proteins .
Pharmacokinetics
It is known to be soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a surfactant, it could potentially alter the properties of cell membranes or proteins, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its stability and ability to release ammonia under alkaline conditions suggest that pH could be an important environmental factor. Additionally, it is biodegradable and may pose a risk to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-dithiobis-, diammonium salt typically involves the reaction of acetic acid with sulfur compounds under controlled conditions. One common method involves the reaction of acetic acid with hydrogen sulfide to form thioacetic acid, which is then oxidized to form the disulfide compound. This disulfide compound is then reacted with ammonia to form the diammonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions in controlled environments. The process includes the use of reactors and distillation units to ensure the purity and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-dithiobis-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted ammonium salts. These products have various applications in different industries .
Scientific Research Applications
Acetic acid, 2,2’-dithiobis-, diammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as an emulsifying and dispersing agent in various chemical reactions and formulations.
Biology: The compound is used in biological research for its ability to stabilize proteins and enzymes.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizing agent in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Diammonium dithiodiacetate
- Diammonium dithioglycolate
- Dithiodiacetic acid diammonium salt
Uniqueness
Acetic acid, 2,2’-dithiobis-, diammonium salt is unique due to its excellent emulsifying and dispersing abilities, which are superior to many other similar compounds. Its stability under various conditions and its ability to form stable complexes with proteins and enzymes make it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
68223-93-8 |
|---|---|
Molecular Formula |
C4H9NO4S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
azane;2-(carboxymethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C4H6O4S2.H3N/c5-3(6)1-9-10-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |
InChI Key |
ZDFFWELTGGZIIU-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])SSCC(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
C(C(=O)O)SSCC(=O)O.N |
Key on ui other cas no. |
68223-93-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















